molecular formula C18H16N4S2 B11370218 3-Benzyl-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11370218
M. Wt: 352.5 g/mol
InChI Key: GHMMCPSDVMAMCU-UHFFFAOYSA-N
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Description

3-Benzyl-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzyl group, a tetrahydrobenzothiophene moiety, and a triazolothiadiazole core, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Moiety: The initial step involves the synthesis of the tetrahydrobenzothiophene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazolothiadiazole Core: The next step involves the formation of the triazolothiadiazole ring system. This can be accomplished through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the benzyl or benzothiophene moieties can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Benzyl halides, sodium hydroxide, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Benzyl-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions in living systems.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Benzyl-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical properties and potential biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N4S2

Molecular Weight

352.5 g/mol

IUPAC Name

3-benzyl-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4S2/c1-2-6-12(7-3-1)10-16-19-20-18-22(16)21-17(24-18)14-11-23-15-9-5-4-8-13(14)15/h1-3,6-7,11H,4-5,8-10H2

InChI Key

GHMMCPSDVMAMCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5

Origin of Product

United States

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